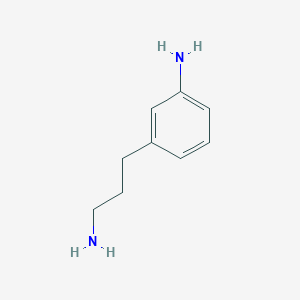
3-(3-Aminopropyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(3-Aminopropyl)aniline has been explored in various studies. A novel method for synthesizing aniline oligomers with amino or aryl end-groups, which could potentially include structures similar to 3-(3-Aminopropyl)aniline, was developed through a single-step reaction of aromatic amines in an acidic medium . Additionally, copolymers involving aniline and amino acids have been synthesized, which could provide insights into the synthesis of related compounds . The synthesis of a Schiff base compound, 2-amino-N-(3-phenylprop-2-enylidene)aniline, was achieved by condensation of cinnamaldehyde with o-phenylenediamine, indicating the potential for creating various substituted anilines .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the Schiff base compound mentioned earlier was characterized by UV-Vis and FT-IR spectroscopy and its crystal structure was determined by X-ray crystallography . These techniques could be applied to analyze the molecular structure of 3-(3-Aminopropyl)aniline and its derivatives.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives has been explored in the context of copolymerization and the formation of Schiff bases. The copolymerization of aniline with amino acids suggests that aniline derivatives can participate in polymerization reactions under certain conditions . The formation of Schiff bases, as seen in the synthesis of 2-amino-N-(3-phenylprop-2-enylidene)aniline, demonstrates the ability of aniline derivatives to undergo condensation reactions with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives and their copolymers have been extensively studied. For example, the copolymerization of aniline with 3-amino-4-hydroxybenzoic acid resulted in a material with enhanced redox activity under basic conditions, which was attributed to the synergistic effect of functional groups in the copolymer chain . The electrical conductivity and thermal stability of copolymers synthesized from aniline and aminobenzoic acids were also measured, providing a basis for understanding the properties of similar compounds . The reaction of organofunctional disiloxanes with aromatic amino compounds, including aniline, could also shed light on the reactivity and properties of 3-(3-Aminopropyl)aniline .
Aplicaciones Científicas De Investigación
1. Stretchable Strain Sensor
- Application Summary: 3-(3-Aminopropyl)aniline is used in the development of a high tension and high sensitivity sensor with a gauge factor over 40 and tensile stress about 50%. This sensor is capable of acquiring data when in contact with human skin or equipment and is widely used in wearable applications .
- Methods of Application: Polydimethylsiloxane (PDMS) was selected as the flexible substrate to ensure tensile strength, and polyaniline (PANI) was used to measure the resistance changes in the sensor. Problems regarding poor uniformity of PANI on PDMS were resolved by surface treatment of the PDMS, wherein PANI polymerization was performed sequentially after forming a self-assembled monolayer (SAM) on the PDMS substrate. O2 plasma and (3-aminopropyl)triethoxysilane were used to form the SAM .
- Results or Outcomes: The sensor can obtain stable characteristics even under high tensile stress through the evenly formed PANI films on the surface-treated PDMS substrate and may be used in various flexible sensor applications .
2. Anion Binding Studies
- Application Summary: 3-(3-Aminopropyl)aniline-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Methods of Application: Tris (3-aminopropyl)amine-based tripodal urea and thiourea receptors, tris ( [ (4-cyanophenyl)amino]propyl)urea ( L1) and tris ( [ (4-cyanophenyl)amino]propyl)thiourea ( L2 ), have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Results or Outcomes: Each receptor binds an anion with a 1: 1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F − > H 2 PO 4− > HCO 3− > HSO 4− > CH 3 COO − > SO 42− > Cl − > Br − > I in DMSO- d6 .
3. Molecularly Imprinted Silica Particles
- Application Summary: 3-Aminopropyltriethoxysilane (APTES) is used in the preparation of silica-based molecularly imprinted polymers (MIPs) for specific recognition of target molecules .
- Methods of Application: APTES is used as a catalyst to catalyze sol–gel silica polymerization. It is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Results or Outcomes: The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
4. Macrocyclic Compounds
- Application Summary: 3-(3-Aminopropyl)aniline is used in the synthesis of dansyl- and 6-quinolinyl-substituted tris (3-aminopropyl)amine .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-(3-Aminopropyl)aniline in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
5. Conductive Polymers
- Application Summary: 3-(3-Aminopropyl)aniline is used in the development of conductive polymers. These polymers have the electrical and optical properties of metals as well as mechanical properties of original polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-(3-Aminopropyl)aniline in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
6. Phosphoric Molecules
- Application Summary: 3-(3-Aminopropyl)aniline is used in the preparation of highly specific molecularly imprinted polymers (MIPs) for small phosphoric molecules .
- Methods of Application: APTES is used as a catalyst to catalyze sol–gel silica polymerization. It is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Results or Outcomes: The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Safety And Hazards
Direcciones Futuras
3-(3-Aminopropyl)aniline and similar compounds have potential for various applications. For instance, a study has shown that a receptor based on tris(3-aminopropyl)amine exhibited high binding strength towards azide anion . Another study demonstrated the use of aniline in the preparation of stretchable strain sensors . These studies suggest potential future directions in the development of sensors and other applications.
Propiedades
IUPAC Name |
3-(3-aminopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCINXWHNYBINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616578 | |
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)aniline | |
CAS RN |
332363-16-3 | |
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



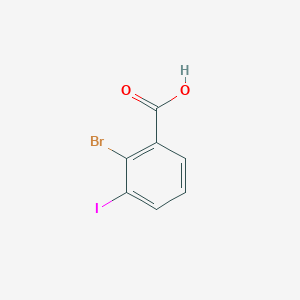
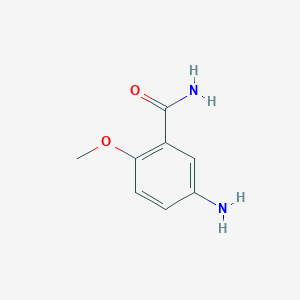
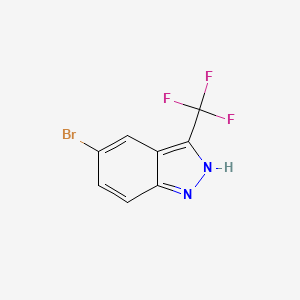

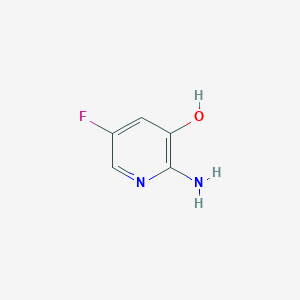
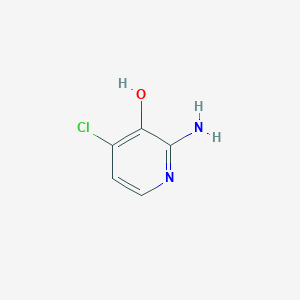
![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)



